

Finasteride-d9: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Finasteride-d9*

Cat. No.: *B3091215*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Finasteride-d9**, a deuterated analog of Finasteride. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Identity and Synonyms

Finasteride-d9 is a stable, isotopically labeled form of Finasteride, a potent inhibitor of 5 α -reductase. The deuteration, typically at the tert-butyl group, makes it a valuable internal standard for pharmacokinetic and metabolic studies involving Finasteride, often utilized in mass spectrometry-based analytical methods.

CAS Number: 1131342-85-2[1][2][3]

It is important to distinguish this from the CAS number of the unlabeled parent compound, Finasteride, which is 98319-26-7.[4]

Synonyms:[3][4][5]

- (5 α ,17 β)-N-(1,1-Dimethylethyl-d9)-3-oxo-4-azaandrost-1-ene-17-carboxamide
- MK-906-d9

- Proscar-d9
- Prostide-d9
- Finastid-d9
- N-(1,1-Dimethylethyl-d9)-3-oxo-4-aza-5 α -androst-1-ene-17 β -carboxamide

Quantitative Data

The following tables summarize the key physical and chemical properties of **Finasteride-d9** and its parent compound, Finasteride.

Table 1: Physicochemical Properties of **Finasteride-d9**

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₇ D ₉ N ₂ O ₂	[1] [2] [3] [4]
Molecular Weight	381.60 g/mol	[3] [4]
Purity	≥99% deuterated forms (d ₁ -d ₉)	[1]
Solubility	Slightly soluble in Chloroform and Methanol.	[1]
Storage Temperature	-20°C	
Stability	≥ 4 years at -20°C	[4]

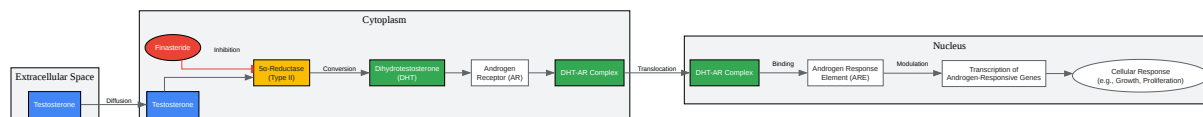
Table 2: Physicochemical Properties of Finasteride (Unlabeled)

Property	Value	Source
Molecular Formula	C ₂₃ H ₃₆ N ₂ O ₂	
Molecular Weight	372.55 g/mol	
Melting Point	252-254 °C	
Appearance	White to off-white crystalline solid	
Solubility	Freely soluble in chloroform, DMSO, ethanol, methanol, and n-propanol. Very slightly soluble in water.	

Mechanism of Action and Signaling Pathway

Finasteride exerts its pharmacological effects by inhibiting the enzyme 5 α -reductase, particularly the type II isozyme.[6][7][8] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[6][7][9] By blocking this conversion, Finasteride effectively reduces DHT levels in target tissues such as the prostate gland and hair follicles.[6][9] This reduction in DHT leads to the therapeutic effects observed in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[7]

The signaling pathway affected by Finasteride is central to androgen-mediated cellular processes. The inhibition of 5 α -reductase disrupts the production of DHT, which would otherwise bind to androgen receptors (AR) in the cytoplasm. Upon binding, the DHT-AR complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of androgen-responsive genes that regulate cell growth, differentiation, and survival.



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Finasteride's inhibitory action on the androgen signaling pathway.

Experimental Protocols

The primary in vitro assay to evaluate the efficacy of Finasteride and its analogs is the 5 α -reductase inhibition assay. Below is a detailed methodology for this key experiment.

Objective: To determine the inhibitory activity of a test compound (e.g., **Finasteride-d9**) on 5 α -reductase enzyme activity.

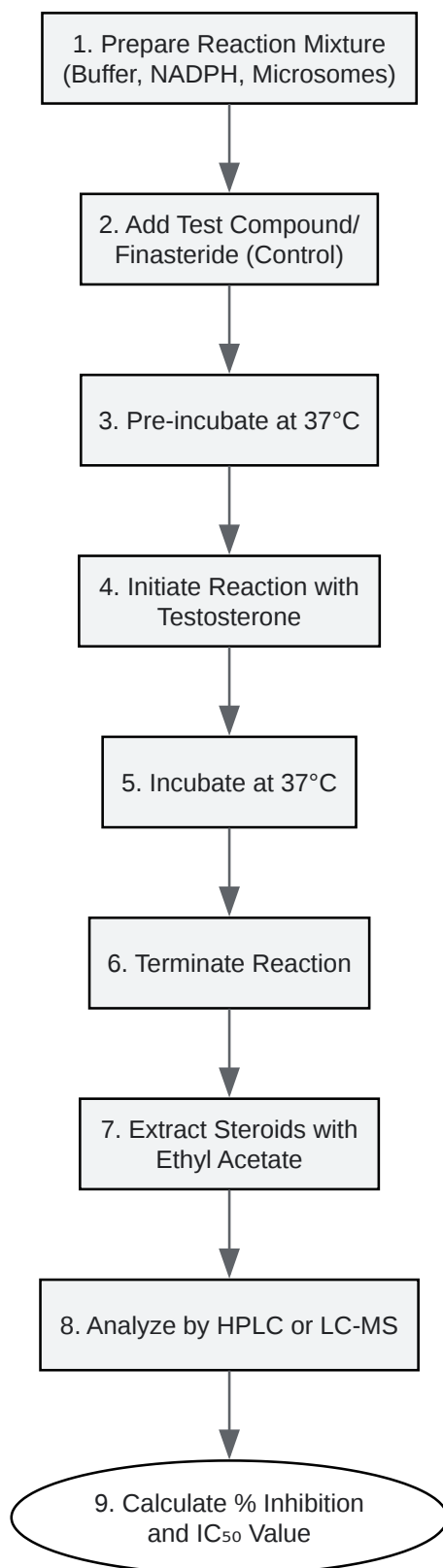
Materials:

- Rat liver or prostate microsomes (as a source of 5 α -reductase)
- Testosterone (substrate)
- NADPH (cofactor)
- Finasteride (as a positive control)
- Test compound (e.g., **Finasteride-d9**)
- Phosphate buffer (pH 6.5)
- Ethyl acetate

- High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system
- Scintillation counter (if using radiolabeled substrate)

Procedure:

- Enzyme Preparation: Prepare a microsomal suspension from rat liver or prostate tissue known to express high levels of 5 α -reductase.
- Reaction Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, NADPH solution, and the microsomal enzyme suspension.
- Inhibitor/Compound Addition: Add the test compound or Finasteride (positive control) at various concentrations to the reaction mixtures. For the control group, add the vehicle (e.g., DMSO) used to dissolve the compounds.
- Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone.
- Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl) or by rapid cooling.
- Extraction: Extract the steroids (testosterone and DHT) from the reaction mixture using an organic solvent such as ethyl acetate.
- Analysis: Analyze the extracted samples using HPLC or LC-MS to quantify the amounts of testosterone and DHT. If a radiolabeled substrate is used, the products can be separated by thin-layer chromatography (TLC) and quantified using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.



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Workflow for a 5 α -reductase inhibition assay.

Safety, Storage, and Handling

Safety: Finasteride is a potent pharmaceutical compound and should be handled with care. It is classified as a reproductive hazard. Women who are pregnant or may become pregnant should not handle crushed or broken tablets, as Finasteride can be absorbed through the skin and may cause birth defects in a male fetus. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound.

Storage: **Finasteride-d9** should be stored at -20°C for long-term stability.[4] Unlabeled Finasteride is typically stored at room temperature in a dry place, protected from light.

Handling: Handle in a well-ventilated area. Avoid creating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

This technical guide provides a foundational understanding of **Finasteride-d9** for research and development purposes. For more detailed information, it is recommended to consult the specific product's certificate of analysis and safety data sheet.

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